molecular formula C14H16N2O3 B1299307 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid CAS No. 887408-93-7

3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid

Cat. No.: B1299307
CAS No.: 887408-93-7
M. Wt: 260.29 g/mol
InChI Key: WSSQRQOVLIJMOC-UHFFFAOYSA-N
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Description

Structure and Synthesis This compound is a benzoic acid derivative featuring a methoxy group at the 4-position and a 3,5-dimethylpyrazole moiety linked via a methylene bridge at the 3-position (Figure 1). Its molecular formula is reported as C₁₄H₁₆N₂O₃, with a molecular weight of approximately 280.3 g/mol (calculated), though discrepancies exist in literature (e.g., 296.31 g/mol in one source) .

Applications
Pyrazole-containing benzoic acids are often explored for pharmaceutical and material science applications. For example, pyrazole derivatives are studied as corrosion inhibitors and intermediates in drug synthesis (e.g., luteolin-cinnamic acid conjugates ).

Properties

IUPAC Name

3-[(3,5-dimethylpyrazol-1-yl)methyl]-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-9-6-10(2)16(15-9)8-12-7-11(14(17)18)4-5-13(12)19-3/h4-7H,8H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSQRQOVLIJMOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=C(C=CC(=C2)C(=O)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50360161
Record name 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887408-93-7
Record name 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF) to facilitate the alkylation process .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Mechanism of Action

The mechanism of action of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Derivatives

Table 1: Structural Analogs and Their Properties
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid (Target) C₁₄H₁₆N₂O₃ 280.3 (calc.) / 296.31† 886498-27-7† Baseline structure; methoxy and pyrazole groups enhance solubility/reactivity
3-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid C₁₄H₁₅BrN₂O₃ 339.19 sc-310493 Bromine substitution increases molecular weight; potential for cross-coupling
(2E)-3-{3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid C₁₆H₁₈N₂O₃ 298.33 1020050-89-8 Acrylic acid group introduces conjugation; may enhance UV activity
4-Methoxybenzoic acid (Simpler analog) C₈H₈O₃ 152.15 100-09-4 Lacks pyrazole; reduced steric bulk and hydrogen-bonding capacity

†Discrepancies noted in molecular weight and CAS numbers across sources .

Substituent Effects on Properties

A. Acidity and Solubility
  • The methoxy group in the target compound is electron-donating, reducing acidity compared to unsubstituted benzoic acid (pKa ~4.2 vs. ~2.2 for benzoic acid) .

Data Discrepancies and Limitations

  • Molecular Weight : Reported values for the target compound vary (280.3 vs. 296.31), likely due to errors in source documentation .
  • CAS Numbers : Multiple identifiers (886498-27-7, 98070-06-5) indicate inconsistencies in database entries.

Biological Activity

3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid (CAS Number: 887408-93-7) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

  • Molecular Formula : C14H16N2O3
  • Molecular Weight : 260.30 g/mol
  • CAS Number : 887408-93-7

The compound features a pyrazole ring, which is known for its diverse biological activities, including anticancer properties. The methoxy and benzoic acid functionalities enhance its solubility and bioactivity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds containing the 1H-pyrazole scaffold have demonstrated significant cytotoxic effects against various cancer cell lines. In particular:

  • Cytotoxicity Assays : Research indicates that 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid exhibits inhibitory effects on breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) with IC50 values ranging from 2.43 to 14.65 μM depending on the structural modifications of the pyrazole moiety .

The mechanisms through which this compound exerts its anticancer effects include:

  • Microtubule Destabilization : Similar to other pyrazole derivatives, it may act as a microtubule-destabilizing agent, disrupting mitotic spindle formation in cancer cells .
  • Apoptosis Induction : Studies have shown that treatment with this compound leads to morphological changes indicative of apoptosis and enhances caspase-3 activity, a key marker of programmed cell death .

Synthesis and Evaluation

A study focused on synthesizing novel pyrazole derivatives reported that compounds similar to 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid were evaluated for their cytotoxicity against carcinoma cell lines using the MTT assay. The results indicated promising bioactivity with specific derivatives showing lower toxicity to normal cells compared to their efficacy against cancer cells .

Comparative Analysis Table

CompoundCell LineIC50 (μM)Mechanism
3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acidMDA-MB-2312.43 - 7.84Microtubule destabilization, Apoptosis induction
CisplatinMDA-MB-2313.78DNA alkylation
Novel Pyrazole DerivativeHepG25.35Apoptosis induction

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